molecular formula C22H15ClO2S B11516814 (2Z)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one

(2Z)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one

Cat. No.: B11516814
M. Wt: 378.9 g/mol
InChI Key: HOSWKUYLMWEWBZ-BKUYFWCQSA-N
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Description

(2Z)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with a benzylidene group and a chlorobenzyl ether moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenol and suitable aldehydes or ketones.

    Introduction of Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the benzothiophene derivative and a benzaldehyde derivative.

    Etherification: The final step involves the etherification of the benzylidene derivative with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the benzylidene group to a benzyl group.

    Substitution: The chlorobenzyl ether moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of benzothiophene derivatives with additional oxygen-containing functional groups.

    Reduction: Conversion of benzylidene to benzyl derivatives.

    Substitution: Formation of new ether or thioether derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one is unique due to its benzothiophene core and specific substitution pattern, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H15ClO2S

Molecular Weight

378.9 g/mol

IUPAC Name

(2Z)-2-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C22H15ClO2S/c23-17-9-5-16(6-10-17)14-25-18-11-7-15(8-12-18)13-21-22(24)19-3-1-2-4-20(19)26-21/h1-13H,14H2/b21-13-

InChI Key

HOSWKUYLMWEWBZ-BKUYFWCQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)/S2

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)S2

Origin of Product

United States

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